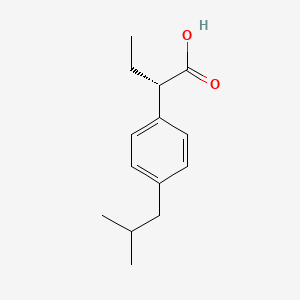
N'-(1-Methylazepan-4-yl)benzohydrazine-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(1-Methylazepan-4-yl)benzohydrazine-d5 is a deuterated analogue of N’-(1-Methylazepan-4-yl)benzohydrazine. This compound is primarily used in proteomics research and is known for its molecular formula C14H17D5ClN3O and molecular weight of 288.83 . The deuterium labeling makes it particularly useful in various scientific studies, including those involving mass spectrometry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-Methylazepan-4-yl)benzohydrazine-d5 typically involves the deuteration of N’-(1-Methylazepan-4-yl)benzohydrazineSpecific reaction conditions and reagents are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of N’-(1-Methylazepan-4-yl)benzohydrazine-d5 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is usually carried out under controlled environments to maintain the integrity of the deuterium labeling. The compound is then purified and characterized using techniques such as chromatography and mass spectrometry.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(1-Methylazepan-4-yl)benzohydrazine-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-(1-Methylazepan-4-yl)benzohydrazine-d5 oxide, while reduction may produce a more hydrogenated form of the compound .
Applications De Recherche Scientifique
N’-(1-Methylazepan-4-yl)benzohydrazine-d5 is widely used in scientific research, particularly in the fields of:
Chemistry: Used as a reference standard in mass spectrometry and other analytical techniques.
Biology: Employed in studies involving protein labeling and tracking.
Medicine: Investigated for its potential therapeutic applications and as a diagnostic tool.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N’-(1-Methylazepan-4-yl)benzohydrazine-d5 involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence its binding affinity and stability, making it a valuable tool in studying molecular interactions and pathways. The exact pathways involved depend on the specific application and target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-(1-Methylazepan-4-yl)benzohydrazine: The non-deuterated analogue, used in similar applications but without the benefits of deuterium labeling.
Azelastine HCl Impurity B-d5: Another deuterated compound used in similar research applications.
Uniqueness
N’-(1-Methylazepan-4-yl)benzohydrazine-d5 is unique due to its deuterium labeling, which enhances its stability and allows for more precise analytical measurements. This makes it particularly valuable in proteomics and other research fields where accurate quantification is essential.
Propriétés
IUPAC Name |
2,3,4,5,6-pentadeuterio-N'-(1-methylazepan-4-yl)benzohydrazide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O.ClH/c1-17-10-5-8-13(9-11-17)15-16-14(18)12-6-3-2-4-7-12;/h2-4,6-7,13,15H,5,8-11H2,1H3,(H,16,18);1H/i2D,3D,4D,6D,7D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMOWZCEDIZQOM-MKCOZUEUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(CC1)NNC(=O)C2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)NNC2CCCN(CC2)C)[2H])[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.83 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






methyl]cyclohexane-1-carboxylic acid](/img/structure/B585521.png)



![4-Desfluoro-4-[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)-3,6-dihydropyridin-1(2H)-yl] Droperidol-d4](/img/structure/B585527.png)


